Benzo[b]thiophene-2-carbonitrile
Overview
Description
Synthesis Analysis
Several methods have been developed for the synthesis of Benzo[b]thiophene-2-carbonitrile and related compounds. For instance, a general and convenient synthesis method for benzodichalcogenophenes, including thiophene homologues, has been reported. Additionally, various catalytic reactions have facilitated the construction of the benzo[b]thiophene core, such as a gold(I)-NHC-catalyzed cyclization of 2-alkynyl thioanisoles (Dillon et al., 2018). Another example includes the synthesis of benzo[b]thiophenes from o-halophenyl acetonitrile via a one-pot procedure involving CuI catalysis (Sandhya et al., 2015).
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene-2-carbonitrile and its derivatives has been characterized by techniques such as single-crystal X-ray analysis. These compounds are typically planar and exhibit a herringbone arrangement, indicating strong π-π interactions (Takimiya et al., 2005).
Chemical Reactions and Properties
Benzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including annulation to form quinolines (Nowacki & Wojciechowski, 2017) and cyclization reactions for the synthesis of 2-substituted benzo[b]thiophenes (Dillon et al., 2018).
Scientific Research Applications
Synthesis of Novel Compounds
Benzo[b]thiophene-2-carbonitrile serves as a key intermediate in the synthesis of various novel compounds. For example, a study describes the synthesis of Schiff bases containing thiophene-3-carbonitrile, which are characterized by spectroscopic methods and tested for antibacterial activities. These compounds demonstrate significant effectiveness against both Gram-positive and Gram-negative bacteria (Khan et al., 2013).
Pharmaceutical Applications
Benzo[b]thiophene derivatives synthesized from benzo[b]thiophene-2-carbonitrile have been explored for various pharmacological applications. A notable study discusses the synthesis of thiophene derivatives showing antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting their potential as therapeutic agents (Amr et al., 2010).
Photophysical and Electrochemical Applications
Benzo[b]thiophene-2-carbonitrile derivatives have been utilized in the development of fluorescent amino acid derivatives and electrochromic materials. A study demonstrates the synthesis of fluorescent benzo[b]thiophene derivatives, analyzing their excited-state relaxation pathway and potential applications in biochemical fields (Venanzi et al., 2005). Another study focuses on the electrochemical properties of benzo[b]thiophene-2-carbonitrile derivatives, pertinent to applications in electronic devices (Abaci et al., 2016).
Catalysis and Green Chemistry
In green chemistry, benzo[b]thiophene-2-carbonitrile is involved in catalytic processes. A study outlines an iron-catalyzed, microwave-promoted synthesis method, emphasizing environmentally benign procedures and the efficient synthesis of benzo[b]thiophene derivatives (Balwe et al., 2016).
Organic Semiconductor Research
Benzo[b]thiophene derivatives, including those derived from benzo[b]thiophene-2-carbonitrile, are significant in organic semiconductor research. Various derivatives have been employed as organic photoelectric materials, contributing to advancements in electronic and optoelectronic technologies (Duc, 2020).
Safety And Hazards
Benzo[b]thiophene-2-carbonitrile is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It has hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313, suggesting measures such as washing hands and skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if you feel unwell or if eye irritation persists .
Future Directions
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the future directions of Benzo[b]thiophene-2-carbonitrile could involve further exploration of its potential applications in these areas.
properties
IUPAC Name |
1-benzothiophene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYHXESNWFYTCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073555 | |
Record name | Benzo[b]thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-2-carbonitrile | |
CAS RN |
55219-11-9 | |
Record name | Benzo(b)thiophene-2-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055219119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[b]thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo(b)thiophene-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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